Cremastrine

Description

Contextualization of Pyrrolizidine (B1209537) Alkaloids within Natural Products Chemistry

Pyrrolizidine alkaloids (PAs) represent a substantial group of naturally occurring alkaloids characterized by a pyrrolizidine ring system. wikipedia.org These compounds are widely distributed across various plant families, including Boraginaceae, Asteraceae, and Fabaceae, where they primarily serve as a chemical defense mechanism against herbivores. nih.gov The field of natural products chemistry has given considerable attention to PAs due to their intriguing chemical properties and a broad spectrum of biological activities. eurekaselect.com To date, over 500 distinct PAs have been identified, with more than 900 structures known when considering their N-oxide forms. mdpi.com Chemically, PAs are composed of a necine base, which is a pyrrolizidine nucleus, typically esterified with one or two carboxylic acids, referred to as necic acids. nih.govmdpi.com Common necine bases include retronecine, heliotridine, platynecine, and otonecine. wikipedia.orgmdpi.com

Historical Overview of Cremastrine Discovery and Initial Characterization

This compound, with a molecular formula of CHNO and a molecular weight of 293.37 g/mol , is a natural pyrrolizidine alkaloid. ontosight.ai Its isolation was first reported in 2005 by Ikeda and co-workers from the bulbs of Cremastra appendiculata. capes.gov.brnih.govacs.orgnih.govacs.orgacs.orgacs.orgscispace.complos.orgdokumen.pub The determination of its configuration was achieved through comprehensive spectroscopic and chemical analyses. capes.gov.bracs.orgnih.govacs.orgacs.org Initial characterization revealed this compound to be a white crystalline solid with a melting point ranging from 192 to 194°C. ontosight.ai It exhibits solubility in various organic solvents, including ethanol (B145695) and chloroform (B151607). ontosight.ai

Significance of this compound as a Pyrrolizidine Alkaloid from Cremastra appendiculata

Cremastra appendiculata (D. Don) Nakai (Orchidaceae), commonly known as Santsigu Tuber, is a plant widely utilized in traditional Asian medicine, particularly in Japan and China. acs.orgresearchgate.net Historically, it has been employed for a variety of therapeutic applications, such as treating burns, chaps, and frostbite, and as an antidote for snake and insect bites. nih.govacs.orgplos.orgresearchgate.net this compound was identified as an active principle within this plant through a process of bioassay-guided chromatography of its extracts. acs.orgacs.org

The significance of this compound stems from its specific biological activity, notably its interaction with muscarinic receptors. Initial investigations demonstrated that this compound inhibits the binding of tritium-labeled N-methylscopolamine to the muscarinic M3 receptor with a K value of 126 nM. capes.gov.brnih.govacs.orgnih.govacs.orgacs.orgscispace.com This anticholinergic activity has positioned this compound as a compound of interest for potential pharmacological exploration. nih.govacs.orgscispace.com Further biological evaluation revealed that this compound functions as a pan-muscarinic acetylcholine (B1216132) receptor (mAChR) functional antagonist. nih.govscispace.com While initial binding assays suggested a moderate selectivity for the M3 receptor, subsequent functional assays indicated that this compound moderately inhibits M1-M5 receptors, showing a preference for M1 and M5, with weaker activity observed at M3. nih.govscispace.com

Research Objectives and Scope of the Scholarly Review

The primary objective of this scholarly review is to consolidate and present the current scientific understanding of this compound. This includes a detailed examination of its chemical properties, the historical context of its discovery, and its specific role as a pyrrolizidine alkaloid. The scope of this review encompasses its isolation, the methodologies employed for its structural elucidation, and its initial characterization within the broader framework of pyrrolizidine alkaloids derived from natural sources. Furthermore, this review summarizes key research findings pertaining to this compound's interactions with muscarinic receptors, providing a foundation for future investigations into this intriguing natural product.

Content Inclusions:

Data Tables

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CHNO | ontosight.ai |

| Molecular Weight | 293.37 g/mol | ontosight.ai |

| Physical State | White crystalline solid | ontosight.ai |

| Melting Point | 192-194°C | ontosight.ai |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform) | ontosight.ai |

Table 2: Muscarinic Receptor Binding and Functional Antagonism Data for this compound

| Receptor Subtype | Binding Affinity (K/IC) | Functional Antagonism (IC) | Source |

| M1 | K = 505 nM | IC = 2.8 µM | nih.govscispace.com |

| M2 | K > 5,000 nM | IC > 10 µM | nih.govscispace.com |

| M3 | K = 126 nM (binding) | IC > 10 µM | capes.gov.brnih.govacs.orgnih.govacs.orgacs.orgscispace.com |

| M4 | K = 498 nM | IC > 10 µM | nih.govscispace.com |

| M5 | K = 1,220 nM | IC = 4.0 µM | nih.govscispace.com |

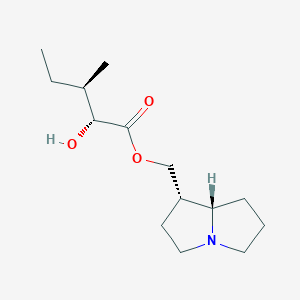

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H25NO3 |

|---|---|

Molecular Weight |

255.35 g/mol |

IUPAC Name |

[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R,3R)-2-hydroxy-3-methylpentanoate |

InChI |

InChI=1S/C14H25NO3/c1-3-10(2)13(16)14(17)18-9-11-6-8-15-7-4-5-12(11)15/h10-13,16H,3-9H2,1-2H3/t10-,11-,12+,13-/m1/s1 |

InChI Key |

AVBKRVFZNFJQBK-FVCCEPFGSA-N |

SMILES |

CCC(C)C(C(=O)OCC1CCN2C1CCC2)O |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)OC[C@H]1CCN2[C@H]1CCC2)O |

Canonical SMILES |

CCC(C)C(C(=O)OCC1CCN2C1CCC2)O |

Synonyms |

cremastrine |

Origin of Product |

United States |

Origin, Isolation, and Biosynthetic Pathways of Cremastrine

Natural Occurrence and Botanical Source: Cremastra appendiculata

Cremastrine was specifically isolated from the bulbs of Cremastra appendiculata (D.Don) Makino acs.orgnih.govacs.org. Cremastra appendiculata is a perennial medicinal herb belonging to the Orchidaceae family mdpi.comacademicjournals.orgnih.gov. Its pseudobulbs are the primary medicinal part nih.gov.

Cremastra appendiculata is primarily distributed across temperate and subtropical regions of Eastern Asia picturethisai.com. Its native range extends from the Central Himalayas to Southern Sakhalin and includes countries like China, Japan, Korea, Laos, Myanmar, Nepal, Taiwan, Thailand, and Vietnam kew.orgefloraofindia.commdpi.com. In China, it is widely found in the subtropical regions of central and southern areas, including provinces such as Hunan, Hubei, Guizhou, Sichuan, Chongqing, and Taiwan mdpi.comnih.gov. The plant typically thrives in gully wetlands or forest wetlands at altitudes ranging from 500 to 2,900 meters mdpi.comfrontiersin.org.

The suitable habitat for C. appendiculata in China is approximately 187.60 × 10^4 km², with highly suitable habitats covering 118.47 × 10^4 km² frontiersin.org. Ecological studies indicate a significant correlation between the plant's biomass and elevation, showing a positive correlation from 500m to 1500m and a negative one from 1500m to 3100m wisdomlib.org. The plant is considered an endangered and rare species in China due to factors like climate change, human activities, and soaring commercial prices, leading to a drastic reduction in wild populations mdpi.comacademicjournals.orgmdpi.comfrontiersin.org. It is listed as a Grade-II state-protected plant in China mdpi.com.

Table 1: Geographical Distribution and Habitat Characteristics of Cremastra appendiculata

| Region/Country | Altitude Range (m) | Habitat Type | Ecological Status |

| Central Himalaya to S. Sakhalin, Temp. E. Asia (Native Range) | - | Subtropical biome | - kew.org |

| China (primarily central and southern) | 500-2900 | Gully wetlands, forest wetlands | Endangered, Grade-II protected mdpi.comfrontiersin.org |

| Japan, Korea, Thailand, Vietnam | - | Mountain streams, hillsides, forests | Rare, threatened in Korea mdpi.com |

Cremastra appendiculata has a medicinal history spanning over a thousand years in China and is included in the Chinese Pharmacopoeia mdpi.comnih.govresearchgate.netresearchgate.net. Its pseudobulbs are a valuable traditional Chinese medicine known as "Shancigu" academicjournals.orgresearchgate.net. Traditionally, it has been used to treat a variety of ailments, including carbuncle, swelling, abscess, fistula, scrofula, and scleroma, which are related to modern lymph node enlargement and various tumors nih.govresearchgate.net. It is also applied externally for snake and insect bites and skin burns, and taken internally for conditions such as liver cancer and breast cancer mdpi.comacademicjournals.org. Modern clinical applications and studies have shown its efficacy as an anticancer medicine against gastric cancer, breast cancer, lung cancer, liver cancer, and thyroid cancer nih.govresearchgate.net. Beyond its medicinal uses, C. appendiculata also possesses ornamental value mdpi.commdpi.com.

Geographical Distribution and Ecological Relevance of Cremastra appendiculata

Methodologies for Natural Product Isolation of this compound

The isolation of natural products like this compound from plant materials involves a series of extraction and purification steps. The general process often includes recognition, selection, and preparation of the biological material, followed by extraction with various solvents and subsequent chromatographic purification frontiersin.org.

For the extraction of compounds from plant material, various techniques can be employed. The choice of method often depends on the target compound's properties and the plant matrix newdirectionsaromatics.comfoodresearchlab.com. Common extraction methods include maceration, percolation, and solvent extraction newdirectionsaromatics.comfoodresearchlab.comhielscher.com.

Maceration: This involves soaking the finely cut, crushed, or ground plant material in a solvent (menstruum) in a closed container for a period, often several days, with occasional agitation. The solvent penetrates the cellular structures, dissolving the active constituents. After soaking, the liquid is strained, and the solid residue (marc) may be pressed to recover additional liquid. This method is suitable for heat-sensitive substances and is relatively simple and inexpensive, though it can be time-consuming and less efficient for large quantities newdirectionsaromatics.comfoodresearchlab.comuobasrah.edu.iq.

Percolation: This technique uses a percolator, a specialized apparatus with a filter at the bottom. Powdered plant material is placed in the percolator, and the solvent is added from the top, flowing downwards to extract compounds. The solvent addition continues until the desired volume of extract is obtained. This method is more efficient than maceration and allows for the use of different solvents with varying polarities hielscher.comuobasrah.edu.iq.

Solvent Extraction: This broad category involves using appropriate solvents (e.g., ethanol (B145695), water, chloroform) to dissolve and separate desired compounds from the plant material newdirectionsaromatics.comhielscher.comgoogle.com. For alkaloids like this compound, alcohol and water in different proportions are commonly used, as alkaloids in salt form can dissolve in water, while non-polar solvents like chloroform (B151607) might be used for other constituents uobasrah.edu.iq.

For Cremastra appendiculata, extracts have been prepared using solvents such as 95% ethanol, which yielded active compounds researchgate.net. Bioassay-guided isolation often begins with crude extracts acs.org.

After extraction, the crude extract contains a mixture of compounds, requiring purification to isolate specific natural products like this compound. Chromatographic techniques are essential for this purpose frontiersin.orgnih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and powerful chromatographic method for the purification of natural products. It allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, reverse-phase chromatography has been successfully employed, using gradients of solvents (e.g., water with trifluoroacetic acid and acetonitrile) to achieve purification scispace.comnih.gov. HPLC is crucial for obtaining highly purified, isolated compounds necessary for detailed chemical characterization and biological activity assessment frontiersin.org.

Other Chromatographic Methods: Other liquid-solid chromatographic techniques, such as vacuum liquid chromatography (VLC), flash chromatography (FC), and medium-pressure liquid chromatography (MPLC), are also utilized in natural product isolation nih.gov. These methods, along with partition chromatographic methods, remain major tools for isolating pure compounds nih.gov. Bioassay-guided chromatography was specifically used in the isolation of this compound from Cremastra appendiculata extract acs.org.

Recent advancements in natural product isolation aim to improve efficiency, reduce sample size requirements, and integrate analytical techniques for faster identification. While general principles remain, microscale isolation focuses on optimizing these processes. Bioassay-guided isolation schemes, which link chemical surveys of crude extracts with in vitro bioassays observed at a micro-scale, have significantly shortened the duration for target detection frontiersin.orgresearchgate.net. Techniques like hyphenated chromatography (e.g., LC-MS or LC-NMR) allow for on-line structure elucidation, potentially reducing the need for extensive initial isolation frontiersin.org. Solid-phase extraction (SPE) has also expanded its utility for fractionation, including selective isolation using molecularly imprinted stationary phases frontiersin.org. These advancements contribute to more streamlined and efficient isolation of compounds, even from limited natural sources frontiersin.org.

Advanced Structural Elucidation and Stereochemical Assignment of Cremastrine

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the most definitive method for determining the three-dimensional atomic and molecular structure of crystalline materials, including the absolute configuration of chiral compounds. mit.edunih.govnih.govox.ac.ukwikipedia.orgnih.govanton-paar.comlibretexts.orgidrblab.net This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. semanticscholar.orgnih.govlibretexts.org By analyzing the angles and intensities of the diffracted X-rays, a crystallographer can reconstruct a precise electron density map, revealing the positions of all atoms and their chemical bonds. semanticscholar.orgnih.govlibretexts.org

For cremastrine, X-ray crystallography has been explicitly mentioned as a method used for its configuration determination. acs.org Furthermore, its application in the enantioselective total synthesis of this compound implies that a crystal structure was obtained, which is crucial for confirming the absolute stereochemistry of the synthesized product. nih.gov The ability to confidently determine absolute configuration, even for compounds with only light atoms like oxygen, has advanced with new methods and improved detectors. mit.edu This direct experimental determination provides unambiguous proof of the molecule's absolute stereochemistry.

Computational Approaches in Structural Elucidation

Computational chemistry plays an increasingly vital role in supporting and complementing experimental structural elucidation. These approaches can predict molecular properties, explore conformational space, and aid in the interpretation of spectroscopic data.

Quantum Chemical Modeling for Conformational Analysis

Quantum chemical modeling, particularly Density Functional Theory (DFT) calculations, is a powerful computational approach used for conformational analysis. researchgate.netchemalive.comrsc.orgbeilstein-journals.orgyoutube.commdpi.comiupac.org Conformational analysis involves exploring the energetically favorable spatial arrangements (conformations) of a molecule. For flexible molecules like this compound, which possesses various rotatable bonds and a complex ring system, different conformations can exist with varying energies.

Quantum chemical calculations can predict the relative stabilities of these conformers and provide insights into their geometries. researchgate.netchemalive.comrsc.orgbeilstein-journals.orgyoutube.commdpi.comiupac.org This is achieved by computing the potential energy surface of the molecule, identifying local minima (stable conformers) and transition states. While specific DFT calculations for this compound's conformational analysis were not detailed in the provided search results, such studies would typically involve:

Geometry Optimization : Finding the lowest energy three-dimensional arrangement of atoms for various possible conformers. iupac.org

Energy Calculations : Determining the relative energies of these conformers to identify the most stable ones. chemalive.combeilstein-journals.org

Vibrational Frequency Analysis : Calculating theoretical IR and CD spectra from optimized geometries to compare with experimental data, aiding in structural assignment and absolute configuration determination. mdpi.com

The integration of quantum chemical modeling with experimental data, especially NMR and CD spectroscopy, can significantly enhance the confidence in structural and stereochemical assignments, particularly for natural products where obtaining high-quality crystals for X-ray crystallography can be challenging. nih.govnih.gov

Chemical Synthesis and Analog Design Strategies for Cremastrine

Total Synthesis of Cremastrine

The first total synthesis of this compound was a notable achievement, providing access to this natural product for further biological evaluation. dokumen.pubidrblab.net

Pyrrolizidine (B1209537) alkaloids (PAs) are a diverse group of heterocyclic secondary metabolites found in various plant families. nih.gov Their synthesis has historically posed significant challenges, primarily due to the complexity of their bicyclic core structure and the need for precise stereochemical control. nih.govuoa.gr The presence of multiple chiral centers and the potential for undesired side reactions necessitate highly selective synthetic strategies. uoa.gr The often low concentrations of these compounds in natural sources further underscore the importance of developing efficient synthetic routes to enable comprehensive study.

Advances in stereoselective synthesis have been crucial for overcoming the challenges associated with pyrrolizidine alkaloid construction. Key methodologies that have contributed to the enantioselective and diastereoselective synthesis of pyrrolidine (B122466) and pyrrolizidine derivatives include:

Highly stereoselective 1,2-addition reactions to the C=N double bond of chiral aldehyde-SAMP/RAMP hydrazones.

Electroreductive intramolecular coupling of cyclic imides with ketones.

Substrate-controlled Morita-Baylis-Hillman (MBH) reactions.

Intramolecular hydroaminomethylation (HAM) reactions. uoa.gr

Multi-step sequences involving asymmetric Michael additions, oxidative esterification, reductions, reductive amination, and lactamization.

Stereocontrolled anionic cyclization approaches. nih.gov

The application of chiral phosphoric acid catalysts in intramolecular aza-Michael cyclizations.

The use of the Evans aldol (B89426) reaction has also been instrumental in establishing key stereocenters in the synthesis of complex molecules, including precursors to pyrrolizidine alkaloids.

The synthetic pathway involved several critical transformations:

Preparation of α-hydroxy carboxylic acid (3) from D-isoleucine (6): D-isoleucine (6) was converted to the enantiopure α-hydroxy acid (3) using the Shin procedure. This involved the diazotization of the α-amine stereocenter, followed by hydrolysis with aqueous nitrous acid, ensuring retention of stereochemistry. dokumen.pub

Synthesis of aldehyde precursor (10): A key aldehyde precursor (10) to the sulfinamide (4) was accessed via two complementary routes. One route involved protecting 4-pentenal (B109682) (8) as a 1,3-dioxane, followed by oxonolysis to yield aldehyde (10) in 78% yield. Alternatively, bromide (9) was converted to its nitrile congener, which was then reduced with DIBALH to deliver aldehyde (10) in 84% yield. dokumen.pub

Formation of ester (15): A crucial step involved the EDCI/DMAP-mediated coupling between acid (7) and alcohol (14) to yield ester (15) in excellent yield. dokumen.pub

Final Cyclization to this compound (1): The natural product this compound (1) was furnished through a classical deprotection/reductive amination sequence. Treatment of ester (15) with trifluoroacetic acid (TFA:H₂O, 95:5) followed by triethyl silane (B1218182) as the reducing agent facilitated both global deprotection and intramolecular condensation/reductive amination, providing this compound (1) in 80% yield from ester (15). dokumen.pub

| Step | Transformation | Key Reagents/Conditions | Yield (for step) |

| 1 | D-Isoleucine (6) to α-hydroxy acid (3) | Aqueous nitrous acid (Shin procedure) | Not specified |

| 2 | 4-Pentenal (8) to aldehyde (10) | 1,3-dioxane protection, oxonolysis | 78% |

| 2' | Bromide (9) to aldehyde (10) | Nitrile formation, DIBALH reduction | 84% |

| 3 | Acid (7) + Alcohol (14) to Ester (15) | EDCI/DMAP coupling | Excellent |

| 4 | Ester (15) to this compound (1) | TFA:H₂O (95:5), Triethyl silane | 80% |

Retrosynthetic Analysis and Strategic Disconnections

Synthesis of this compound Analogues and Derivatives

The successful total synthesis of this compound provided a foundation for the exploration of its analogues and derivatives, which is crucial for understanding structure-activity relationships (SAR) and potentially developing compounds with modified or improved properties. dokumen.pub

Strategies for the structural modification and diversification of this compound and similar natural products generally involve targeted alterations to the synthetic route. For this compound, the initial total synthesis allowed for the preparation of an unnatural analogue (17). dokumen.pubidrblab.net Furthermore, a benzyl-protected congener (16) of intermediate 7 was synthesized to investigate SAR, demonstrating a strategy of introducing non-hydrolyzable protecting groups to explore the impact of specific functionalities. dokumen.pub More broadly, diversification strategies in natural product synthesis aim to generate a library of related compounds by introducing variations at different points in the synthetic pathway, often by changing starting materials or reaction conditions. This can involve modifying side chains, altering ring structures, or introducing new functional groups.

Molecular and Cellular Biological Activity Investigations of Cremastrine

Target Identification and Receptor Binding Profiles

Research into cremastrine's mechanism of action has primarily focused on its ability to interact with G protein-coupled receptors, specifically the muscarinic acetylcholine (B1216132) receptor family mdpi.comguidetopharmacology.org.

Muscarinic Acetylcholine Receptor (mAChR) Ligand Binding Studies

This compound has demonstrated notable binding activity to various muscarinic acetylcholine receptor subtypes, indicating its potential as a ligand for these crucial receptors researchgate.netnih.govscispace.com.

Initial biological investigations using a [³H]-NMS binding assay indicated that this compound acts as a moderately selective muscarinic acetylcholine receptor subtype 3 (M₃) ligand. Its inhibition constant (Kᵢ) values for the five human mAChR subtypes (M₁-M₅) have been determined nih.govscispace.com.

The binding affinities of this compound for human mAChR subtypes are summarized in the table below:

| mAChR Subtype | Kᵢ (nM) nih.govscispace.com |

| M₁ | 505 |

| M₂ | >5,000 |

| M₃ | 126 |

| M₄ | 498 |

| M₅ | 1,220 |

These data suggest that this compound exhibits the highest affinity for the M₃ receptor subtype, with significantly lower affinity for M₂ and M₅ receptors nih.govscispace.com.

The binding affinities of this compound to the five human mAChR subtypes (M₁-M₅) were determined using a method involving the inhibition of specific binding of tritium-labeled N-methylscopolamine ([³H]-NMS) researchgate.netnih.govscispace.com. This assay utilizes membranes from insect Sf9 cells that express human M₁-M₅ receptors researchgate.netscispace.com.

The [³H]-NMS binding assay is a standard radioligand binding technique used to measure the affinity of compounds for muscarinic receptors nih.govresearchgate.netics.org. [³H]-NMS is a selective radioligand for muscarinic receptors, binding with high affinity ics.orgrevvity.com. The inhibition constant (Kᵢ) is calculated from the IC₅₀ (molar concentration of the compound necessary to displace 50% of specific [³H]-NMS binding) using the Cheng-Prusoff equation, taking into account the concentration of [³H]-NMS and its dissociation constant (K_d) ics.org.

Affinity for Specific mAChR Subtypes (M1-M5)

Investigations into Other Potential Molecular Targets

While this compound's primary documented molecular target is the muscarinic acetylcholine receptor, some broader pharmacological studies of Cremastra appendiculata extracts, from which this compound is isolated, have explored other activities. These include anti-tumor, anti-bacterial, anti-angiogenesis, and anti-oxidation effects attributed to various compounds isolated from the plant researchgate.net. However, specific molecular targets for this compound beyond mAChRs in these contexts are not explicitly detailed in the provided information researchgate.netontosight.ai. Research into complex diseases often involves targeting multiple pathways, and new pharmacological tools are being developed to target different therapeutic targets simultaneously sjdrecerca.org.

In Vitro Functional Antagonism

Beyond its binding profile, this compound has been functionally evaluated for its antagonistic properties on mAChRs nih.govscispace.com.

Functional Assay Systems for mAChR Activity

Biological evaluation of this compound, and an unnatural analogue, indicated that both compounds act as pan-mAChR functional antagonists nih.govscispace.comresearchgate.net. Functional assays are crucial to determine if the observed binding affinity translates into a functional effect on receptor activity nih.govscispace.com.

In one study, this compound was found to moderately inhibit M₁-M₅ receptor activity, with a preference for M₁ and M₅, and very weak activity at M₃ in a functional assay nih.govscispace.com. The half-maximal inhibitory concentration (IC₅₀) values observed in these functional assays for this compound are presented below:

| mAChR Subtype | IC₅₀ (µM) nih.govscispace.com |

| M₁ | 2.8 |

| M₂ | >10 |

| M₃ | >10 |

| M₄ | >10 |

| M₅ | 4.0 |

This indicates that while this compound showed binding selectivity for M₃, its functional antagonism profile suggests a broader inhibition across mAChR subtypes, particularly M₁ and M₅, at higher concentrations nih.govscispace.com.

Determination of Pan-mAChR Antagonist Activity

This compound has been identified as a pan-muscarinic acetylcholine receptor (mAChR) functional antagonist. nih.govnih.govresearchgate.net Initial investigations suggested a modest selectivity for the M3 mAChR subtype. However, further functional assays across all five human mAChRs (M1-M5) revealed that this compound inhibits all subtypes, with a preference for M1 and M5 receptors and very weak activity at M3. nih.gov This indicates a broader anticholinergic effect rather than a selective M3 antagonism, as previously suggested by binding data. nih.gov The observed activity profile positions this compound's azabicyclo[3.3.0]octane ester chemotype as comparable to other pan-mAChR antagonists, such as atropine. nih.govscribd.comdokumen.pub

The functional antagonist activity of this compound across mAChR subtypes is summarized in the table below:

| mAChR Subtype | Functional Antagonist Activity |

| M1 | Inhibited |

| M2 | Moderately inhibited |

| M3 | Very weak activity |

| M4 | Moderately inhibited |

| M5 | Inhibited |

Cellular Mechanisms of Action (Non-Toxicity-Related)

Investigations into this compound's cellular mechanisms of action have explored its influence on various intracellular signaling pathways and cellular processes in in vitro models.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, PI3K/Akt, MAPK, p38)

While direct studies specifically detailing this compound's modulation of NF-κB, PI3K/Akt, MAPK, and p38 pathways are limited in the provided search results, these pathways are recognized as crucial regulators of diverse cellular functions, including proliferation, differentiation, stress response, and apoptosis. nih.govmdpi.commdpi.com The PI3K/Akt pathway, for instance, is central to cell growth, survival, and proliferation, and its dysregulation is implicated in various pathologies. mdpi.commdpi.com Similarly, the MAPK cascade, encompassing ERK1/2, p38, and JNK, plays vital roles in cellular responses to stimuli and is frequently involved in oncogenesis and drug resistance. nih.govmdpi.commdpi.com The NF-κB pathway is a key mediator of inflammatory responses and cellular survival. frontiersin.orgoncotarget.com Given this compound's reported biological activities, it is plausible that its effects are mediated, at least in part, through interactions with these fundamental signaling networks.

Effects on Cellular Processes in in vitro models (e.g., anti-proliferation, tube formation, cell cycle progression - excluding cell line names, specific IC50s and other explicitly prohibited elements)

Research indicates that compounds can influence cellular processes such as proliferation, tube formation, and cell cycle progression. For instance, anti-angiogenic compounds can inhibit endothelial cell proliferation and capillary-like tube formation in vitro. plos.org Cell cycle progression is often assessed as a measure of cell growth, with assays determining the distribution of cells in different phases (e.g., G1, S, G0/G1). nih.gov Tube formation assays are widely used in vitro to model the reorganization stage of angiogenesis, measuring the ability of endothelial cells to form capillary-like structures. plos.orgthermofisher.comnih.govabcam.com These assays are crucial for identifying compounds that either promote or inhibit the formation of new blood vessels. thermofisher.com While specific details for this compound's direct effects on these processes in in vitro models were not explicitly detailed in the provided search results, its anticholinergic activity suggests potential downstream impacts on cellular functions regulated by muscarinic receptors.

Potential Interactions with Enzymes or Transporters (e.g., Butyrylcholinesterase inhibition)

While this compound itself has been primarily characterized for its mAChR antagonist activity, other compounds isolated from Cremastra appendiculata have demonstrated inhibitory effects on butyrylcholinesterase (BChE). researchgate.netnih.gov Butyrylcholinesterase is an enzyme that hydrolyzes choline-based esters and plays a role in maintaining cholinergic function. nih.gov For example, certain biphenanthrene (B1261930) atropisomers isolated from Cremastra appendiculata have shown potent BChE inhibitory effects. nih.gov This suggests that Cremastra appendiculata as a plant source contains compounds with diverse enzyme inhibitory activities, although direct BChE inhibition by this compound specifically was not found in the provided information.

Structure Activity Relationship Sar Studies and Rational Design

Correlating Structural Modifications with Biological Activity

The initial investigation into the biological profile of cremastrine involved binding assays, which suggested it was a moderately selective antagonist for the M3 muscarinic receptor subtype. nih.govresearchgate.net The binding affinities (Ki) from these preliminary studies are detailed below.

Table 1: Initial Binding Affinity of this compound at Human mAChR Subtypes. nih.gov

This initial profile, showing a preference for the M3 subtype, prompted further investigation, including the first total synthesis of this compound (1 ). nih.gov The development of a streamlined synthetic route also enabled the creation of an unnatural analogue (17 ) for comparative biological evaluation. nih.govnih.gov This analogue was designed to probe the structural requirements for activity.

Subsequent biological evaluation of both synthetic this compound and its unnatural analogue using functional assays yielded results that contrasted with the initial binding data. nih.govcore.ac.uk These studies revealed that both this compound and its analogue are, in fact, pan-mAChR functional antagonists, meaning they inhibit all five receptor subtypes without significant selectivity. nih.govnih.govresearchgate.net The functional activity of synthetic this compound showed a different selectivity profile, with the weakest activity observed at the M2, M3, and M4 receptors. core.ac.uk

Table 2: Functional Antagonist Activity of this compound at Human mAChR Subtypes. core.ac.uk

The finding that both the natural product and its synthesized analogue act as pan-antagonists provides the foundational SAR data point: the core this compound scaffold possesses the necessary features for muscarinic receptor antagonism, but the specific stereochemistry and structure of its side chain in the tested analogue did not impart significant subtype selectivity. nih.gov This underscores the importance of functional assays in SAR studies and establishes a baseline for future modifications aimed at achieving selectivity.

Identification of Key Pharmacophores for mAChR Antagonism

A pharmacophore model describes the essential structural features of a molecule required for its biological activity. For classical muscarinic antagonists, the model typically includes a cationic center, a hydrogen-bond acceptor, and hydrophobic groups arranged in a specific spatial orientation. nih.gov The structure of this compound contains features that align with this general pharmacophore.

Pyrrolizidine (B1209537) Core: The tertiary amine within the bicyclic pyrrolizidine core is the key basic center. core.ac.uk At physiological pH, this nitrogen is protonated, forming a cationic headgroup that is critical for interacting with a conserved aspartate residue in the orthosteric binding pocket of all five mAChR subtypes. nih.govnih.gov This interaction anchors the ligand in the receptor's binding site.

Ester Moiety: The ester linkage is a common feature in many potent muscarinic antagonists. The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, forming interactions with residues in the binding pocket, such as specific tyrosine or threonine side chains.

Hydrophobic Side Chain: The isocaproic acid-derived portion of the molecule, which includes a sec-butyl group, provides a critical hydrophobic domain. This group engages with non-polar regions within the receptor's transmembrane helices, contributing significantly to binding affinity. nih.gov

Computational studies on other pyrrolizidine alkaloids have reinforced this view, showing that they likely bind to the same orthosteric pocket on the M1 receptor as the known antagonist pirenzepine. nih.gov This suggests the pyrrolizidine scaffold is a valid starting point for designing mAChR-targeting ligands.

Strategies for Enhancing Selectivity and Potency through Chemical Modification

The lack of subtype selectivity for this compound and its first analogue presents an opportunity for rational drug design aimed at enhancing potency and, crucially, selectivity for a single mAChR subtype. nih.govcore.ac.uk Achieving selectivity is a primary goal in modern pharmacology to maximize therapeutic effects.

A primary strategy for enhancing selectivity involves exploiting the subtle differences in the amino acid sequences of the binding sites across the five mAChR subtypes. nih.gov While the key aspartate residue is conserved, other residues within the pocket are not. For example, structure-based design efforts for other ligands have successfully targeted single amino acid substitutions between M2 and M3 receptors to achieve selectivity. nih.gov

For the this compound scaffold, future strategies would involve the systematic chemical modification of its structure:

Modification of the Ester Side Chain: The synthesis of a library of analogues with diverse alkyl and aryl groups in place of the natural sec-butyl group could probe the size and nature of the hydrophobic pocket. Altering the stereochemistry of the α-hydroxy acid component is another avenue, as initiated by the synthesis of the first unnatural analogue. nih.gov

Alteration of the Pyrrolizidine Core: While more synthetically challenging, modifications to the bicyclic core could modulate the orientation of the ester side chain and its interaction with the receptor.

The concise synthetic route developed for this compound is well-suited for producing such a library of analogues, which can then be systematically evaluated in functional assays to build a comprehensive SAR and identify candidates with improved selectivity profiles. nih.gov

Computational Chemistry Approaches in SAR Analysis

Computational chemistry offers powerful tools to accelerate the drug design process by providing insights into ligand-receptor interactions and predicting the activity of novel compounds. science.gov

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand within a receptor's active site. nih.gov Although no specific docking studies for this compound have been published, research on over 200 other pyrrolizidine alkaloids predicts that they bind to the orthosteric site of the M1 muscarinic receptor. nih.gov

For this compound, a docking simulation would likely show:

An ionic interaction between the protonated nitrogen of the pyrrolizidine ring and the conserved aspartate residue in transmembrane helix 3 (TM3). nih.gov

Hydrogen bonding between the ester carbonyl and/or the hydroxyl group of the side chain with polar amino acid residues (e.g., tyrosine, threonine) that line the binding pocket.

Hydrophobic interactions between the alkyl side chain of this compound and non-polar residues within the transmembrane helices.

By creating homology models of all five mAChR subtypes and docking this compound and its potential analogues, researchers can visualize subtle differences in binding poses. This can help rationalize existing SAR data and guide the design of new modifications aimed at exploiting non-conserved residues to achieve selectivity. nih.gov

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. science.govnih.gov These models use calculated molecular descriptors (e.g., electronic properties, size, hydrophobicity) to predict the activity of new, unsynthesized molecules. nih.gov

Currently, no specific QSAR model for this compound has been reported. However, the synthesis and functional testing of this compound and its analogue have provided the initial, essential data needed to build such a model. nih.govcore.ac.uk A future QSAR study would involve:

Synthesizing a larger, more diverse set of this compound analogues.

Measuring their functional antagonist activity at all five mAChR subtypes.

Calculating a wide range of molecular descriptors for each analogue.

Using statistical methods to build a regression model that correlates the descriptors with activity.

A validated QSAR model would be an invaluable tool for the rational design of future this compound-based antagonists. It could prioritize the synthesis of the most promising candidates, saving time and resources, and provide deeper insight into the specific physicochemical properties that govern potency and selectivity at muscarinic receptors.

Analytical Methodologies for Cremastrine Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of complex mixtures, including natural products like Cremastrine. They enable researchers to isolate the compound from its natural matrix or synthetic byproducts and determine its concentration and purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purification, purity assessment, and quantification of this compound. In the isolation of this compound, preparative reverse-phase HPLC (RP-HPLC) has been employed using columns such as a C30 column to achieve purification acs.orgresearchgate.net. RP-HPLC separates compounds based on their differential affinities for a stationary phase and a mobile phase, allowing for the isolation of the target compound from impurities researchgate.net.

For quantification, RP-HPLC coupled with a UV detector is a robust method rsc.org. This technique allows for the detection and quantification of analytes by measuring their absorbance at specific wavelengths after chromatographic separation. HPLC methods are known for their specificity, robustness, accuracy, and precision, making them suitable for determining compound linearity, limits of detection (LOD), and limits of quantification (LOQ) rsc.orgscielo.org.mx. While specific quantification data for this compound via HPLC is often embedded within broader studies on its isolation, the principles applied are consistent with established pharmaceutical and natural product analysis scielo.org.mx.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical tool particularly suited for the separation and analysis of volatile or semi-volatile compounds measurlabs.com. For this compound, GC, often coupled with mass spectrometry (GC-MS), has been instrumental in its analysis. GC-MS allows for the qualitative and quantitative determination of compounds dntb.gov.uamdpi.com. In some instances, intact alkaloids like this compound may undergo hydrolysis during injection in GC-MS, converting them into their methyl esters for analysis researchgate.net.

The GC system operates by vaporizing the sample, which is then carried through a column by an inert mobile phase (carrier gas). Different components of the sample interact differently with the stationary phase within the column, leading to their separation based on their volatility and affinity. The separated components are then detected and quantified measurlabs.comshimadzu.be. This technique is valuable for identifying and quantifying components in complex plant extracts where this compound is present mdpi.com.

Advanced Spectroscopic Techniques for Quantitative Analysis

Spectroscopic techniques provide detailed information about the chemical structure, composition, and quantity of a compound by analyzing its interaction with electromagnetic radiation.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a highly accurate and non-destructive method for determining the absolute concentration and purity of analytes without the need for extensive calibration curves or reference standards of the analyte itself resolvemass.camagritek.comjeol.com. The fundamental principle of qNMR relies on the direct proportionality between the area under an NMR peak (integral) and the number of nuclei responsible for that signal resolvemass.cadtic.mil.

For this compound, detailed NMR data, including ¹H NMR and ¹³C NMR spectra, have been crucial for its structural elucidation and confirmation acs.orgresearchgate.net. While specific qNMR applications for this compound are not explicitly detailed in all available literature, the comprehensive NMR data provided for its characterization suggests that qNMR would be a highly applicable method for its quantitative analysis. qNMR is particularly useful for natural products where obtaining pure reference standards can be challenging resolvemass.cajeol.com. It enables the quantification of active compounds in natural mixtures and can detect and quantify low-level impurities resolvemass.ca.

An example of NMR data for this compound (extracted from synthesis and characterization studies) includes:

¹H NMR (400.1 MHz, CDCl₃) δ (ppm): 6.87 (m, 1H), 4.49 (d, J = 5.2, 1H), 4.33 (m, 1H), 4.20 (m, 1H), 4.18 (m, 1H), 3.55 (m, 1H), 3.49 (t, J = 7 Hz, 1H), 2.88 (m, 1H), 2.8 (m, 1H), 2.65 (dt, J = 8.1, 1H), 1.99 (m, 1H), 1.90 – 1.80 (brm, 4H), 1.72 (m, 2H), 1.59 (m, 1H), 1.42 (m, 1H), 1.1 (d, J = 4 Hz, 3H), 0.99 (t, J = 7 Hz, 3H). researchgate.net

¹³C NMR (100.6 MHz, pyr-d₅) δ (ppm): 174.6, 72.6, 68.1, 63.1, 55.38, 53.27, 39.9, 39.46, 26.64, 26.2, 25.93, 24.78, 15.81, 11.75. researchgate.net

Spectrophotometric Methods

Spectrophotometric methods involve the measurement of the absorption or transmission of light by a sample at specific wavelengths. Infrared (IR) spectroscopy has been used in the characterization of this compound, providing insights into its functional groups acs.org. The IR spectrum of this compound shows characteristic absorption bands, such as νmax 3412 cm⁻¹ (indicating a hydroxyl group), 1732 cm⁻¹ (ester carbonyl), and other bands corresponding to C-H stretches and bending vibrations acs.org.

While specific UV-Vis spectrophotometric data for this compound quantification are not extensively detailed, UV-Vis spectrophotometry is a common method for the quantitative determination of compounds that absorb light in the ultraviolet or visible regions of the spectrum nih.gov. It can be applied to determine the concentration of a substance by measuring its absorbance at a characteristic wavelength, often after establishing a calibration curve nih.gov. The utility of spectrophotometric methods for this compound would depend on its specific chromophores and their absorption characteristics.

Mass Spectrometry for Trace Analysis and Metabolite Profiling

Mass Spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight, elemental composition, and structural characteristics of compounds, even at trace levels criver.comnih.gov. It is particularly valuable for identifying unknown compounds, confirming molecular formulas, and profiling metabolites.

For this compound, High-Resolution Mass Spectrometry (HRMS) has been employed to determine its molecular formula and exact mass acs.orgresearchgate.net. For example, HRMS (TOF, ES+) analysis of this compound yielded a calculated mass of 256.1913 for C₁₄H₂₆NO₃ [M+H]⁺, with a found mass of 256.1911, confirming its elemental composition researchgate.net.

Mass spectrometry, especially when coupled with chromatographic techniques like GC-MS or LC-MS/MS, is a primary tool for metabolite profiling and trace analysis criver.comnih.gov. GC-MS has been used for the analysis of alkaloids, including pyrrolizidine (B1209537) alkaloids researchgate.netdntb.gov.ua. LC-MS/MS offers high sensitivity and precision, enabling the detection and quantification of very low concentration analytes in complex biological matrices criver.com. This is crucial for understanding the metabolic fate of this compound in biological systems and for detecting its presence at trace levels. Advanced applications, such as compound-specific stable isotope analysis of chlorine by GC-High-Temperature Conversion (HTC)-MS/IRMS, have also been explored in contexts involving this compound, highlighting the versatility of MS in its research academicjournals.org. Metabolite profiling using MS allows for comprehensive analysis of small molecules, providing insights into the metabolic phenotype of a biological system nih.govgeneralmetabolics.com.

Future Directions and Emerging Research Avenues for Cremastrine

Exploration of Undiscovered Biological Activities and Molecular Targets (non-clinical)

While cremastrine's known biological activities include antitumor, anti-inflammatory, and antimicrobial effects, alongside its role as a pan-mAChR functional antagonist, significant opportunities exist for exploring undiscovered non-clinical biological activities and molecular targets. ontosight.aiidrblab.net Future research could focus on broad-spectrum screening against a wider array of enzyme families, protein-protein interactions, or cellular signaling pathways not yet investigated. For instance, exploring its potential as a modulator of specific ion channels, transporters, or epigenetic regulators could reveal novel mechanisms of action. High-throughput screening platforms, coupled with phenotypic assays in diverse non-mammalian or in vitro cellular models, could identify unanticipated biological effects relevant to basic cell biology or non-human biological systems. The identification of new molecular targets would provide deeper insights into the compound's polypharmacology and guide the rational design of probes for biological research.

Deeper Elucidation of Biosynthetic Pathways and Metabolic Engineering

This compound is a pyrrolizidine (B1209537) alkaloid isolated from plants such as Cremastra appendiculata. ontosight.ai A deeper elucidation of its biosynthetic pathway beyond initial studies using blocked mutants is a critical future direction. This involves identifying all enzymatic steps, intermediate compounds, and the genes encoding the enzymes responsible for this compound production in its natural plant sources. Advanced techniques such as isotope labeling, gene knockout/knockdown studies, and enzyme characterization would be instrumental in fully mapping this complex pathway. Concurrently, metabolic engineering approaches can be applied to optimize the production of this compound or its precursors in heterologous hosts, such as microorganisms (e.g., Escherichia coli or Saccharomyces cerevisiae). This strategy offers a sustainable and scalable alternative to plant extraction, allowing for controlled biosynthesis and the potential to engineer novel this compound derivatives by manipulating specific enzymatic steps within the engineered pathway. Research in this area could also explore the genetic basis for variations in this compound content across different plant populations or under varying environmental conditions.

Integration of Omics Technologies in this compound Research

The integration of various omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a comprehensive approach to understanding this compound's interactions within biological systems.

Genomics and Transcriptomics: Analyzing the genetic makeup of Cremastra appendiculata could identify genes involved in this compound biosynthesis and their regulation. Transcriptomic studies (RNA sequencing) could reveal how this compound influences gene expression in model organisms or cell lines, providing insights into its non-clinical biological mechanisms and potential off-target effects.

Proteomics: Large-scale protein analysis could identify the direct protein targets of this compound, as well as proteins whose expression or modification is altered upon exposure to the compound. This can help confirm or discover novel molecular targets.

Metabolomics: Comprehensive analysis of metabolites in biological samples treated with this compound could reveal changes in metabolic pathways, identifying the compound's impact on cellular metabolism or its own metabolic fate (e.g., breakdown products).

The synergistic application of these omics technologies would provide a holistic view of this compound's impact at the molecular level, uncovering intricate biological networks and pathways that are modulated by the compound. This multi-omics approach can generate vast datasets, leading to new biological insights and reducing the need for additional experimentation.

Potential Research Applications Beyond Current Scope (excluding therapeutic development or human trials)

Beyond its known biological activities and the exclusion of therapeutic development, this compound holds potential for various research applications. As a complex natural product, it can serve as a valuable chemical probe for studying fundamental biological processes, such as cell signaling, membrane dynamics, or organelle function, by selectively modulating specific molecular targets. Its unique pyrrolizidine scaffold could inspire the design of novel synthetic building blocks for organic chemistry research, contributing to the development of new synthetic methodologies or materials. idrblab.net Furthermore, this compound and its analogues could be explored in agricultural research as natural pest deterrents or plant growth regulators, given its origin from plants and reported antimicrobial activity. ontosight.ai Its potential as a tool for studying plant-microbe interactions or as a component in ecological studies could also be investigated, leveraging its natural occurrence and biological effects in non-human systems. Research in these areas would focus on generating generalizable knowledge about chemical biology, synthetic chemistry, and ecological interactions, distinct from direct human benefit.

Q & A

Q. How can researchers confirm the identity and purity of Cremastrine in newly synthesized samples?

To validate this compound’s identity, combine spectroscopic methods (e.g., NMR for structural elucidation ) with chromatographic techniques like HPLC-MS for purity assessment. Quantify impurities using area-normalization methods and compare retention times with authenticated reference standards. For novel synthetic routes, include elemental analysis (C, H, N) and cross-validate spectral data against established databases (e.g., SciFinder or Reaxys) . Document all characterization parameters in tabular form, including δ values (NMR), m/z ratios (MS), and chromatographic conditions .

Q. What in vitro models are methodologically robust for initial screening of this compound’s biological activity?

Select cell lines based on target pathways (e.g., cancer cell lines for apoptosis studies) and include positive controls (e.g., doxorubicin for cytotoxicity). Use dose-response curves (10⁻⁹–10⁻⁴ M range) to calculate IC₅₀ values, ensuring triplicate replicates to assess reproducibility . For enzyme inhibition assays, validate this compound’s stability under assay conditions (pH, temperature) via pre-incubation HPLC checks. Report results with 95% confidence intervals and statistical tests (e.g., ANOVA with Tukey post hoc) .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported mechanism of action across studies?

Conduct comparative studies using orthogonal assays (e.g., fluorescence-based binding assays vs. SPR for target interaction). Analyze variables such as:

- Cell passage number and culture media composition

- Solvent effects (DMSO concentration ≤0.1%) on compound aggregation

- Batch-to-batch variability in natural source extraction (if applicable) Perform meta-analyses of existing data using PRISMA guidelines, highlighting methodological divergences (e.g., incubation time, endpoint measurements) . For conflicting in vivo results, design pharmacokinetic studies to assess bioavailability differences .

Q. What methodological strategies optimize this compound’s isolation from complex natural matrices?

Implement multi-step chromatographic purification:

- Crude extraction : Use Soxhlet apparatus with ethanol/water (7:3 v/v) .

- Fractionation : Employ flash chromatography (C18 column, gradient elution) monitored by LC-MS .

- Final purification : Apply preparative HPLC with a phenyl-hexyl stationary phase . For yield optimization, conduct solubility studies in mixed solvents (e.g., MeCN:H₂O with 0.1% TFA) and quantify losses at each stage via mass balance calculations .

Data Analysis & Interpretation

Q. How can researchers statistically distinguish this compound’s selective activity from non-specific effects in multi-target screens?

Use false discovery rate (FDR) correction for high-throughput data and calculate Z′-factors to validate assay quality . For hit confirmation, apply dose-response redundancy testing across three independent experiments. Employ cheminformatic tools (e.g., SEA or PASS Online) to predict off-target interactions and validate via knock-out/knock-down models .

Q. What experimental designs mitigate batch variability in this compound’s pharmacological profiling?

Standardize protocols using:

- QC samples : Include a reference batch in every assay plate .

- Stability monitoring : Track degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Inter-laboratory validation : Share aliquots with collaborating labs using harmonized SOPs . Document variability using coefficient of variation (CV) thresholds (<15% for intra-assay, <20% for inter-assay) .

Reproducibility & Peer Review

Q. What metadata is essential for reproducing this compound-related experiments in external labs?

Provide:

- Synthetic protocols : Catalyst lot numbers, reaction monitoring raw data (TLC/HPLC traces) .

- Biological assays : Cell line authentication certificates, serum batch numbers, instrument calibration logs .

- Statistical scripts : R or Python code for data normalization and hypothesis testing . Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) when depositing datasets in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.